2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine
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Description
2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine is a useful research compound. Its molecular formula is C16H20N4 and its molecular weight is 268.364. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
One area of research involving this compound includes novel synthesis methods for creating complex heterocyclic systems. A study by Artico et al. (1992) described new tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties linked via a spiro to the piperidine nucleus, demonstrating a simple reaction involving aromatic amines and 4-oxopiperidines (Artico et al., 1992).
Structural Analysis and Rearrangements
Studies have also focused on the structural analysis and unexpected rearrangements in related compounds. For instance, Herke et al. (2010) investigated the cyclization of N-methylated spiro benzazepine–cyclohexenone, which led to unexpected rearrangement, yielding cyclopentanoisoquinolinone derivatives (Herke et al., 2010).
Development of Antimicrobial and Anti-Inflammatory Compounds
Research into spirocyclic compounds has led to the development of novel antimicrobial and anti-inflammatory drugs. Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and tested their antimicrobial, anti-inflammatory, and antioxidant activities, finding some compounds with high antimicrobial activity against S. aureus and anti-inflammatory effects superior to the reference drug diclofenac (Mandzyuk et al., 2020).
Utilization in Drug Discovery
Spirocycles, such as those in 2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine, have been utilized in novel drug discovery. Zheng & Tice (2016) discussed the use of spirocycles in drug discovery, highlighting their three-dimensional nature and ability to interact with proteins, making them attractive targets for synthesizing new drugs (Zheng & Tice, 2016).
Synthesis of Poly-functionalized Derivatives
Another application is in the synthesis of poly-functionalized derivatives. Wang et al. (2011) developed a new cycloaddition for synthesizing indoline-spiro benzofurodiazepine derivatives, highlighting the potential of such compounds in various chemical and medicinal applications (Wang et al., 2011).
Properties
IUPAC Name |
spiro[4,5a,6,7,8,9-hexahydro-1,4-benzodiazepine-5,1'-cyclohexane]-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-10-14-15(11-18)20-16(8-4-1-5-9-16)12-6-2-3-7-13(12)19-14/h12,20H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPVMYSQKGDWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3=NC(=C(N2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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